2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a benzo[d]thiazolyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a sulfonylation reaction, where 4-fluorobenzenesulfonyl chloride is reacted with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methylphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
- 2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
- 2-((4-bromophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
Uniqueness
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBTWDEKDXRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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